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molecular formula C28H24FN3O8S B3239867 methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-nitrobenzoate CAS No. 1423007-83-3

methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-nitrobenzoate

Cat. No. B3239867
M. Wt: 581.6 g/mol
InChI Key: LGOSDHQHYQSTPS-UHFFFAOYSA-N
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Patent
US08927593B2

Procedure details

A mixture of 55.0 g (123 mmol) of 5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-6-(methylsulfonamido)benzofuran-3-carboxamide, 36.7 g (184 mmol) of methyl 5-fluoro-2-nitrobenzoate, and 39.1 g (369 mmol) of sodium carbonate in 400 mL of DMF was heated to 70° C. with vigorous stirring. After 72 hours LCMS indicated nearly complete reaction. The mixture was cooled to RT, diluted with 300 mL of EtOAc, and filtered through a bed of celite to remove solids. The filter cake was washed with EtOAc until the filtrate ran colorless which gave a total filtrate volume of 1.2 L. The filtrate was transferred to a separatory funnel, partitioned with 1.4 L of 5% aqueous NaCl, and the phases separated. The aqueous solution was extracted with two additional 300 mL portions of EtOAc. The combined EtOAc solutions were washed with 95% aqueous NaCl (2×), saturated aqueous NaCl (1×), dried over sodium sulfate and concentrated to approximately 200 mL by rotary evaporation. At this point a solid began to crystallize. The suspension was diluted with 200 mL of DCM and the suspension stirred overnight. The suspension was then cooled in an ice water bath for 2 hours and the solid collected by vacuum filtration. The filter cake was washed twice with cold 1:1 EtOAc/DCM, suction air dried for 30 minutes and then dried in vacuo overnight to afford 59.6 g (83%) of methyl 5-(N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)-2-nitrobenzoate as a light yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.52 (q, J=4.42 Hz, 1H) 8.13 (d, J=9.07 Hz, 1H) 8.08 (s, 1H) 7.93-8.01 (m, 2H) 7.57 (d, J=2.63 Hz, 1H) 7.53 (dd, J=9.07, 2.73 Hz, 1H) 7.38-7.46 (m, 2H) 7.29 (s, 1H) 3.83 (s, 3H) 3.60 (s, 3H) 2.85 (d, J=4.59 Hz, 3H) 1.87-2.04 (m, 1H) 0.87 (m, 2H) 0.73 (m, 1H) 0.46 (m, 1H). LCMS (ESI): 582 (M+H+).
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
39.1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[C:5]([NH:24][S:25]([CH3:28])(=[O:27])=[O:26])=[CH:6][C:7]3[O:11][C:10]([C:12]4[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=4)=[C:9]([C:19]([NH:21][CH3:22])=[O:20])[C:8]=3[CH:23]=2)[CH2:3][CH2:2]1.F[C:30]1[CH:31]=[CH:32][C:33]([N+:40]([O-:42])=[O:41])=[C:34]([CH:39]=1)[C:35]([O:37][CH3:38])=[O:36].C(=O)([O-])[O-].[Na+].[Na+]>CN(C=O)C.CCOC(C)=O>[CH:1]1([C:4]2[C:5]([N:24]([C:30]3[CH:31]=[CH:32][C:33]([N+:40]([O-:42])=[O:41])=[C:34]([CH:39]=3)[C:35]([O:37][CH3:38])=[O:36])[S:25]([CH3:28])(=[O:27])=[O:26])=[CH:6][C:7]3[O:11][C:10]([C:12]4[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=4)=[C:9]([C:19](=[O:20])[NH:21][CH3:22])[C:8]=3[CH:23]=2)[CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C1(CC1)C=1C(=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)NC)C1)NS(=O)(=O)C
Name
Quantity
36.7 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)OC)C1)[N+](=O)[O-]
Name
Quantity
39.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the suspension stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered through a bed of celite
CUSTOM
Type
CUSTOM
Details
to remove solids
WASH
Type
WASH
Details
The filter cake was washed with EtOAc until the filtrate
CUSTOM
Type
CUSTOM
Details
gave a total filtrate volume of 1.2 L
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
partitioned with 1.4 L of 5% aqueous NaCl
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with two additional 300 mL portions of EtOAc
WASH
Type
WASH
Details
The combined EtOAc solutions were washed with 95% aqueous NaCl (2×), saturated aqueous NaCl (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approximately 200 mL by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to crystallize
ADDITION
Type
ADDITION
Details
The suspension was diluted with 200 mL of DCM
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was then cooled in an ice water bath for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid collected by vacuum filtration
WASH
Type
WASH
Details
The filter cake was washed twice with cold 1:1 EtOAc/DCM, suction air
CUSTOM
Type
CUSTOM
Details
dried for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1(CC1)C=1C(=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(NC)=O)C1)N(S(=O)(=O)C)C=1C=CC(=C(C(=O)OC)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 59.6 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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